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Compound of Interest

Compound Name: Carboxy finasteride

Cat. No.: B195190

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of carboxy finasteride, the principal
urinary metabolite of the 5a-reductase inhibitor, finasteride. The document synthesizes
available data on its formation, biological activity, and detection, presenting quantitative data in
structured tables, detailing experimental protocols, and visualizing key processes through
diagrams.

Introduction

Finasteride is a synthetic 4-azasteroid compound that competitively inhibits type Il and 11l 5a-
reductase, the enzymes responsible for converting testosterone to the more potent androgen,
5a-dihydrotestosterone (DHT).[1][2][3] This mechanism of action makes it a cornerstone
therapy for benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair
loss).[4][5] Understanding the metabolic fate of finasteride is crucial for a complete
pharmacological and toxicological profile. Finasteride undergoes extensive hepatic metabolism,
primarily leading to the formation of carboxy finasteride (also known as finasteride-w-oic acid)
as the major metabolite excreted in urine.[6][7][8] This document focuses specifically on the in
vitro and in vivo characteristics of this key metabolite.

In Vitro Studies

In vitro research has primarily focused on the metabolic pathway of finasteride and the relative
biological activity of its metabolites.
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Metabolic Pathway

Finasteride is biotransformed in the liver in a sequential oxidative process. The metabolism is
initiated by the cytochrome P450 enzyme CYP3A4, which hydroxylates the t-butyl side chain.
This intermediate is further oxidized to an aldehyde, and subsequently to the carboxylic acid,

forming carboxy finasteride.[3]
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Figure 1: Metabolic pathway of finasteride to carboxy finasteride.

Biological Activity
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Studies consistently report that the metabolites of finasteride, including carboxy finasteride,
are significantly less active as 5a-reductase inhibitors compared to the parent compound. The
available literature indicates that these metabolites possess less than 20% of the inhibitory
activity of finasteride.[3] While a specific IC50 value for isolated carboxy finasteride is not
prominently available in the reviewed literature, it is generally considered to be an essentially
inactive metabolite.[9]

Table 1: In Vitro 5a0-Reductase Inhibitory Activity

Compound Target Enzyme  System IC50 Value Reference
) ) Human Prostate 1 ng/mL (~2.7
Finasteride 5a-Reductase [10]
Enzyme nM)
SRD5A2-
50-Reductase )
overexpressing 1.16 nM [11]
Type Il
HEK cells
Rat Liver
50-Reductase ) 13.6 nmol/L (nM)  [12]
Microsomes
<20% of
Carboxy N ] )
] ) 50-Reductase Not Specified Finasteride [3]
Finasteride o
activity

In Vivo Studies

In vivo studies in both animals and humans confirm the metabolic pathway and provide
pharmacokinetic data on the excretion of carboxy finasteride following administration of the
parent drug.

Pharmacokinetic Data

Following oral administration, finasteride is well-absorbed and extensively metabolized.[9]
While finasteride has a plasma half-life of 5-6 hours in adults, its metabolite, carboxy
finasteride, can be detected in urine for an extended period.[13] Approximately 39% of a
finasteride dose is recovered in the urine as metabolites, with carboxy finasteride being the
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major urinary metabolite, accounting for about 18.4% of the initial dose.[7] Fecal excretion
accounts for the majority of elimination (around 57%), also in the form of metabolites.[7]

Table 2: Pharmacokinetic Parameters of Finasteride (Parent Drug) in Humans

Parameter Value Unit Reference
Bioavailability ~63 % [14]

Tmax (Time to Peak) 1-2 hours [3]

Protein Binding ~90 % [3]
Elimination Half-life 5-6 hours [13]
Excretion (Urine) ~39 (as metabolites) % of dose [7]
Excretion (Feces) ~57 (as metabolites) % of dose [7]

Table 3: Detection and Excretion of Carboxy Finasteride in Humans

Parameter Finding Condition Reference

Major Urinary

) Carboxy Finasteride Post-oral finasteride [71[8]
Metabolite
. . Post-oral
Urinary Excretion ~18.4% of dose ] ) [7]
[14Cl]finasteride
Detection Window Up to 49 hours Post 5 mg oral dose [15]

Experimental Protocols

This section details the methodologies for key in vitro and in vivo assays related to carboxy
finasteride research.

In Vitro 5a-Reductase Inhibition Assay

This protocol describes a typical enzymatic assay to determine the inhibitory activity of a test
compound on 5a-reductase using rat liver microsomes as the enzyme source.
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Protocol Workflow
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Figure 2: Workflow for a 5a-reductase enzymatic inhibition assay.
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Protocol Steps:

Enzyme Preparation: Prepare a crude enzyme suspension from rat liver microsomes.[16]

e Pre-incubation: In a reaction vessel, pre-incubate the test compound (e.g., carboxy
finasteride) or vehicle control with 20 ug/mL of the rat liver enzyme preparation in a suitable
buffer (e.g., modified phosphate buffer, pH 6.5) for 15 minutes at 37°C.[1]

e Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone, to a
final concentration of approximately 0.9 uM.[1]

e Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[1]
e Reaction Termination: Stop the reaction by adding an equal volume of 1 N HCI.[1]

o Quantification: Determine the amount of testosterone consumed or dihydrotestosterone
produced. This can be achieved by various methods, including Enzyme Immunoassay (EIA)
kits that measure the remaining testosterone or by separating and quantifying both substrate
and product using High-Performance Liquid Chromatography (HPLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).[1][17]

» Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound
concentration to determine the IC50 value.

Quantification of Carboxy Finasteride in Urine by LC-
MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method for the screening and confirmation of carboxy finasteride in human urine samples.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.researchgate.net/publication/228750879_Screening_of_steroid_5a-reductase_inhibitory_activity_and_total_phenolic_content_of_Thai_plants
https://www.benchchem.com/product/b195190?utm_src=pdf-body
https://www.benchchem.com/product/b195190?utm_src=pdf-body
https://apac.eurofinsdiscovery.com/catalog/steroid-5-alpha-reductase-rat-enzymatic-leadhunter-assay-tw/193600
https://apac.eurofinsdiscovery.com/catalog/steroid-5-alpha-reductase-rat-enzymatic-leadhunter-assay-tw/193600
https://apac.eurofinsdiscovery.com/catalog/steroid-5-alpha-reductase-rat-enzymatic-leadhunter-assay-tw/193600
https://apac.eurofinsdiscovery.com/catalog/steroid-5-alpha-reductase-rat-enzymatic-leadhunter-assay-tw/193600
https://apac.eurofinsdiscovery.com/catalog/steroid-5-alpha-reductase-rat-enzymatic-leadhunter-assay-tw/193600
https://www.pfsfoundation.org/wp-content/uploads/2020/07/Bull-and-Harris_Mechanism-Based-Inhibition-of-Human-5AR-J-Am-Chem-Soc-1996.pdf
https://www.benchchem.com/product/b195190?utm_src=pdf-body
https://www.benchchem.com/product/b195190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

LC-MS/MS Analysis Workflow
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Figure 3: Workflow for carboxy finasteride analysis in urine.

Protocol Steps:
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e Sample Preparation (Liquid-Liquid Extraction):

o

Pipette 3 mL of urine into a centrifuge tube.

o Add approximately 500 mg of potassium dihydrogen phosphate.
o Add 4 mL of ethyl acetate and shake for 15 minutes.

o Centrifuge at 2500 rpm for 5 minutes.

o Transfer the organic (upper) phase to a new tube containing 5% lead acetate and vortex
briefly. Centrifuge again.

o Transfer the final organic phase to a clean tube.[15]

o Evaporation and Reconstitution:
o Evaporate the organic solvent to dryness under a stream of nitrogen gas at 60°C.
o Reconstitute the residue in 500 pL of the initial mobile phase.[15]

e LC-MS/MS Conditions:

o Chromatography: Utilize a C18 reverse-phase column. The mobile phase typically consists
of an agueous component (e.g., 2 mM ammonium acetate with 0.2% formic acid) and an
organic component (e.g., methanol or acetonitrile with similar additives), run in a gradient
elution mode.[18][19]

o Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization
(ESI+) mode.

» Screening: Use Selected lon Monitoring (SIM) to monitor the precursor ion of carboxy
finasteride at m/z 403.[15]

» Confirmation: Use product ion scan mode (tandem MS) to monitor the fragmentation of
the precursor ion m/z 403.[15]

o Validation Parameters:
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o Linearity: A typical method demonstrates good linearity in the range of 10.0-500.0 ng/mL.
[15]

o Limit of Detection (LOD): The LOD for this method is reported to be below 2 ng/mL.[15]

Conclusion

Carboxy finasteride is the primary urinary metabolite of finasteride, formed through a
CYP3A4-mediated oxidative pathway in the liver. In vitro and in vivo evidence consistently
indicates that it is a pharmacologically weak or inactive metabolite, possessing less than 20%
of the 5a-reductase inhibitory activity of the parent drug. Its main relevance is as a biomarker
for finasteride use, particularly in doping control. The analytical methods for its detection in
urine are well-established, sensitive, and robust. For drug development professionals, the low
biological activity of carboxy finasteride suggests it is unlikely to contribute to either the
therapeutic efficacy or the adverse effect profile of finasteride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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